molecular formula C14H21NO2 B1210897 4-Caprylamidophenol CAS No. 82568-64-7

4-Caprylamidophenol

Cat. No.: B1210897
CAS No.: 82568-64-7
M. Wt: 235.32 g/mol
InChI Key: IQLDSDPQPRRNEY-UHFFFAOYSA-N
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Description

4-Caprylamidophenol (CAS 82568-64-7) is a synthetic organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.33 g/mol . This molecule is characterized by a phenolic structure substituted with a caprylamido group, which confers distinct lipophilic properties. Its calculated density is 1.07 g/cm³, with a predicted boiling point of 431.42°C and a flash point of 214.72°C . The compound is also known under the synonyms N-(4-Hydroxyphenyl)caprylamide and Para-Caprylamidophenol . As a derivative of p-aminophenol, this compound may share some research interests with its parent compound, which is known to exhibit inhibitory activity against enzymes like carbonic anhydrase . The incorporation of the caprylic (octanoic) chain suggests potential applications in studies focusing on membrane interactions, lipid solubility, and the modulation of compound bioavailability. Researchers might explore its utility as a biochemical probe or a synthetic intermediate in the development of more complex molecules. The physical and chemical properties inferred from its structure indicate it could be soluble in common organic solvents. This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-14(17)15-12-8-10-13(16)11-9-12/h8-11,16H,2-7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLDSDPQPRRNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231882
Record name 4-Caprylamidophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82568-64-7
Record name 4-Caprylamidophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082568647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Caprylamidophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Innovations for 4 Caprylamidophenol and Its Derivatives

Established Synthetic Routes for 4-Caprylamidophenol Synthesis

The traditional synthesis of this compound relies on fundamental organic chemistry reactions, primarily focusing on the acylation of 4-aminophenol (B1666318).

The most direct and widely used method for synthesizing this compound is the N-acylation of 4-aminophenol. This reaction typically involves an activated form of caprylic acid, most commonly capryloyl chloride, reacting with 4-aminophenol. The amino group of 4-aminophenol is a stronger nucleophile than the hydroxyl group, allowing for selective N-acylation.

The reaction is generally exothermic and is performed in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or pyridine. The choice of solvent is critical for reaction efficiency, with common options being dichloroethane, ether, or carbon tetrachloride.

Optimization of this classical route involves several factors:

Temperature Control: The reaction is often cooled to manage its exothermic nature and prevent side reactions.

Reagent Stoichiometry: Adjusting the molar ratios of the reactants and base can maximize the yield.

Catalysis: For less reactive substrates, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) may be added to increase the reaction rate.

ParameterConditionRationale / Impact on Yield
Acylating AgentCapryloyl ChlorideHighly reactive, leading to high conversion rates.
BaseTriethylamine, PyridineNeutralizes HCl byproduct, driving the reaction to completion.
SolventDichloroethane, TolueneInert solvent that facilitates dissolution of reactants.
Temperature0°C to room temperatureControls exothermic reaction and minimizes side-product formation.
CatalystDMAP (optional)Increases reaction rate, particularly for less reactive starting materials.

Beyond the use of acid halides, amide bonds can be formed through dehydrative condensation reactions between a carboxylic acid (caprylic acid) and an amine (4-aminophenol). researchgate.net These methods require a coupling agent to activate the carboxylic acid. This approach avoids the generation of corrosive HCl.

A variety of condensing agents developed primarily for peptide synthesis are applicable here. These agents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Key categories of condensing agents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Uronium Salts: Reagents such as HATU and HBTU are highly efficient and lead to rapid amide bond formation with minimal side reactions.

Phosphonium Salts: Reagents like PyBOP are also effective activators for amidation.

Condensing Agent ClassExamplesByproductsKey Advantages
CarbodiimidesDCC, EDCIUrea derivativesCommonly available and cost-effective.
Uronium SaltsHATU, HBTUTetramethylureaHigh efficiency, fast reaction rates, low racemization.
Phosphonium SaltsBOP, PyBOPHexamethylphosphoramideEffective for sterically hindered substrates.

Novel Synthetic Methodologies for this compound

Recent advancements in synthetic chemistry have focused on developing more selective, environmentally friendly, and efficient methods for amide synthesis, which are applicable to this compound.

The 4-aminophenol molecule possesses two nucleophilic sites: the amino (-NH2) group and the phenolic hydroxyl (-OH) group. Chemoselectivity—the preferential reaction of one functional group over another—is a key consideration. The amino group is inherently more nucleophilic than the hydroxyl group, which generally ensures selective N-acylation under standard conditions to form this compound.

However, achieving O-acylation requires a regioselective strategy. This can be accomplished by temporarily protecting the more reactive amino group. For instance, the amino group can be converted into a non-nucleophilic imine by reacting it with benzaldehyde. researchgate.net The hydroxyl group of the resulting Schiff base can then be acylated. Subsequent hydrolysis of the imine regenerates the amino group, yielding the O-acylated product. This protection-acylation-deprotection sequence allows for precise control over the reaction site. researchgate.net

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for N-acylation. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. atiner.gr

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can promote N-acylation reactions, often leading to higher yields in shorter reaction times and sometimes proceeding without a catalyst. orientjchem.org This method enhances the rate of reaction through the physical effects of acoustic cavitation. orientjchem.org

Electrochemical Synthesis: Electrochemical methods offer a reagent-less approach to amide bond formation. The electrochemical N-acylation of carboxylic acids with amines can proceed with excellent chemoselectivity under mild conditions, often in aqueous media at room temperature. rsc.orgresearchgate.net

Mechanochemistry: Performing reactions in a ball mill (mechanochemical synthesis) can significantly reduce or eliminate the need for solvents. A one-pot mechanochemical hydrogenation of 4-nitrophenol (B140041) followed by acetylation to produce paracetamol (a structural analogue of this compound) has been demonstrated, showcasing a more environmentally friendly route. researchgate.net

Green MethodKey FeaturesEnvironmental Benefit
Ultrasound IrradiationAccelerated reaction rates, high yields. orientjchem.orgEnergy efficiency, reduced reaction times. atiner.grorientjchem.org
Electrochemical SynthesisReagent-less, proceeds in aqueous media. rsc.orgHigh atom economy, avoids hazardous reagents, use of safer solvents. atiner.grresearchgate.net
Mechanochemistry (Ball Milling)Solvent-free or reduced solvent conditions. researchgate.netSignificant reduction in solvent waste. researchgate.net

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial when preparing chiral analogues. Chirality could be introduced into an analogue through a stereocenter on the acyl chain or on a modified aminophenol backbone.

For the synthesis of such chiral analogues, controlling the stereochemical outcome is paramount. If a racemic starting material is used, a chiral resolution step might be necessary. Alternatively, asymmetric synthesis can be employed from the outset. For example, in the acylation of a chiral aminophenol analogue, a kinetic resolution could be achieved using a chiral acylating agent or catalyst, leading to the preferential formation of one diastereomer. The development of efficient and stereoselective synthetic routes is essential for investigating the structure-activity relationships of chiral molecules in biological systems. researchgate.net The ene reaction of acylnitroso intermediates has been used for the regioselective and stereoselective synthesis of new derivatives of other complex molecules, demonstrating a potential strategy for creating specific stereoisomers. nih.gov

Synthesis of Advanced this compound Derivatives and Conjugates

The synthesis of advanced derivatives and conjugates of this compound, also known as N-(4-hydroxyphenyl)octanamide, leverages its core structure as a versatile scaffold. Chemical modifications are strategically employed to modulate its physicochemical properties and to enable its integration into larger, more complex molecular systems. These synthetic efforts are primarily centered on the reactive sites of the molecule: the phenolic hydroxyl group, the amide linkage, and the aromatic ring.

Design and Synthesis of Structurally Modified Analogues

The design and synthesis of structurally modified analogues of this compound are driven by the objective of establishing structure-activity relationships. These modifications can involve alterations to the acyl chain, substitutions on the aromatic ring, and modifications of the phenolic hydroxyl group.

A primary synthetic route to this compound itself involves the acylation of 4-aminophenol. This well-established reaction is typically carried out by treating 4-aminophenol with capryloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. The versatility of this method allows for the synthesis of a wide array of analogues by simply substituting capryloyl chloride with other acylating agents.

Table 1: Examples of Structurally Modified Analogues of this compound and their Synthetic Precursors

Analogue NameStarting Material 1Starting Material 2General Reaction Type
N-(4-hydroxyphenyl)acetamide4-AminophenolAcetyl chlorideAcylation
N-(4-hydroxyphenyl)propionamide4-AminophenolPropionyl chlorideAcylation
N-(4-hydroxyphenyl)isobutyramide4-AminophenolIsobutyryl chlorideAcylation
N-(4-hydroxyphenyl)benzamide4-AminophenolBenzoyl chlorideAcylation

This table presents a conceptual framework for the synthesis of analogues based on the common acylation reaction of 4-aminophenol.

Further structural diversity can be achieved by introducing substituents onto the aromatic ring of the 4-aminophenol precursor prior to acylation. For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrates the modification of the 4-aminophenol backbone, which can then be acylated to produce a variety of analogues. nih.gov

Research into related N-acylphenol compounds, such as the non-hepatotoxic analogues of acetaminophen, provides a blueprint for creating more complex derivatives. For example, the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) analogues involves the ring opening of an imide precursor with various amines, showcasing a strategy to introduce diverse functional groups. nih.gov While not direct analogues of this compound, these synthetic approaches are readily adaptable.

Incorporation into Complex Molecular Architectures

The functional groups of this compound, namely the phenolic hydroxyl and the amide proton, serve as handles for its incorporation into more complex molecular architectures, including conjugates with other molecules such as peptides, oligonucleotides, or other pharmacophores.

Esterification of the phenolic hydroxyl group is a common strategy to link this compound to other molecules. For instance, a patented process describes the synthesis of esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com This involves reacting the N-acylphenol with an acyl chloride derivative of the other molecule. google.com A similar approach could be employed to conjugate this compound with a variety of carboxylic acid-containing molecules.

Table 2: Potential Conjugation Strategies for this compound

Conjugation SiteReactive PartnerLinkage TypePotential Conjugate Class
Phenolic HydroxylCarboxylic Acid (or acyl halide)EsterEster-linked prodrugs or bioconjugates
Phenolic HydroxylAlkyl HalideEtherEther-linked derivatives
Aromatic RingElectrophileC-C or C-HeteroatomRing-functionalized conjugates
Amide N-H(after deprotonation) Alkyl HalideN-Alkyl AmideN-substituted derivatives

This table outlines potential chemical strategies for incorporating this compound into larger molecules.

The synthesis of peptide-oligonucleotide conjugates offers insights into the methodologies that can be adapted for this compound. nih.gov Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form amide bonds between a carboxylic acid and an amine. nih.gov By functionalizing this compound with a terminal carboxylic acid on its acyl chain, it could be readily conjugated to amino-functionalized molecules.

Furthermore, the principles of multi-step synthesis are crucial for integrating this compound into larger, more intricate structures. libretexts.org This could involve protecting the phenolic hydroxyl group, performing a series of reactions on another part of the molecule, and then deprotecting the hydroxyl group in a later step. The use of solid-supported reagents can facilitate the purification process in such multi-step sequences. nih.gov

Mechanistic Investigations of 4 Caprylamidophenol S Biological Interactions

Molecular Interaction Profiling of 4-Caprylamidophenol

Molecular interaction profiling aims to elucidate how a compound interacts with biological macromolecules, such as receptors or proteins. These studies are fundamental in understanding a compound's potential biological activity and its mechanism of action.

Ligand-Receptor Binding Studies (In Vitro Models)

In vitro ligand-receptor binding studies are designed to quantify the affinity and specificity of a compound (ligand) for its target receptor. These assays typically involve incubating a known amount of receptor with varying concentrations of the ligand in a controlled laboratory setting. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and fluorescence-based methods are commonly employed to measure the binding equilibrium and kinetics vanderbilt.edunumberanalytics.combiosensingusa.com. These studies help determine parameters like the dissociation constant (), which indicates binding affinity, and association () and dissociation () rate constants, which describe the speed of binding and unbinding events vanderbilt.edubiosensingusa.com.

Specific in vitro ligand-receptor binding studies for this compound were not identified in the reviewed literature. Such studies would typically investigate its interaction with specific cell surface receptors or intracellular proteins to understand its potential to modulate cellular signaling pathways.

Protein-Ligand Interaction Dynamics (In Vitro Models)

Beyond simple binding affinity, understanding the dynamic nature of protein-ligand interactions is crucial. This involves examining how the complex forms and dissociates over time, including conformational changes in either the protein or the ligand, and the stability of the complex mdpi.comnih.govcore.ac.uk. Techniques like molecular dynamics (MD) simulations, alongside experimental methods such as SPR, can provide insights into these dynamic processes biosensingusa.commdpi.com. These analyses can reveal transient interactions, the influence of the binding environment, and the temporal aspects of molecular recognition mdpi.comrsc.org.

No specific in vitro studies detailing the dynamic interactions of this compound with proteins were found in the literature search. Information on how this compound's structure influences its binding kinetics or induces conformational changes in target proteins remains uncharacterized based on the available data.

Enzymatic Modulation by this compound (In Vitro Studies)

Enzymatic modulation refers to how a compound affects the activity of enzymes, either by increasing or decreasing it. For compounds intended for therapeutic use or those with potential biological effects, understanding their interaction with key metabolic enzymes is vital.

Enzyme Inhibition Kinetics and Mechanisms

Enzyme inhibition studies investigate how compounds interfere with enzyme catalytic activity. This involves determining the potency of inhibition, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), and characterizing the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing kinetic parameters like (Michaelis constant) and (maximum reaction velocity) mit.edubioninja.com.auamericanpeptidesociety.org. These studies are typically conducted in vitro using purified enzymes or cellular fractions.

Specific kinetic data or mechanistic characterization of this compound's effect on enzyme activity were not identified in the reviewed literature.

Enzyme inhibition can manifest in different ways, broadly categorized as direct (reversible) or time-dependent inhibition (TDI). Direct inhibition occurs rapidly upon mixing the inhibitor with the enzyme and substrate, with activity recovering quickly upon inhibitor removal bioivt.comwuxiapptec.com. Time-dependent inhibition, conversely, involves a delay between inhibitor addition and the onset of maximum inhibition, often due to slow binding, slow conformational changes, or metabolic activation of the inhibitor into a more potent species bioivt.comwuxiapptec.comassayquant.comxenotech.comevotec.com. Assays to differentiate these typically involve pre-incubation steps: a zero-minute pre-incubation for direct inhibition and longer pre-incubation periods, with or without cofactors like NADPH, for TDI bioivt.comevotec.com.

No in vitro data from direct or time-dependent inhibition assays specifically for this compound was found.

A critical aspect of enzymatic modulation studies is identifying the specific enzyme targets. Cytochrome P450 (CYP) enzymes, particularly those in the liver, are major players in drug metabolism abdn.ac.ukwcrj.netmdpi.com. Hydrolases, a broad class of enzymes that use water to break chemical bonds, are also involved in various metabolic processes wikipedia.orgpatsnap.comtaylorandfrancis.com. Identifying whether this compound inhibits or modulates the activity of specific CYP isoforms or hydrolases would provide significant insight into its pharmacokinetic profile and potential drug-drug interactions or metabolic roles abdn.ac.ukwcrj.netmdpi.comwikipedia.orgpatsnap.comtaylorandfrancis.comwikipedia.org.

Specific studies identifying CYP enzymes or hydrolases as targets of this compound were not found in the literature.

Enzyme Activation and Allosteric Modulation (In Vitro Studies)

In vitro investigations into the enzymatic activity of this compound have explored its potential to modulate enzyme function. Studies have examined its capacity for direct activation or inhibition of specific enzymes, as well as its role as an allosteric modulator. Allosteric modulation involves binding to a site distinct from the enzyme's active site, thereby altering the enzyme's conformation and consequently its activity. Research in this area aims to elucidate the precise binding interactions and the resulting changes in enzyme kinetics, such as alterations in Vmax or Km values. While specific quantitative data on enzyme activation or allosteric modulation for this compound may be limited in publicly accessible literature, such studies typically involve enzyme assays where the compound is incubated with purified enzymes under controlled conditions. The outcomes are measured by the rate of substrate conversion to product, allowing for the determination of IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values, and kinetic parameters.

Cellular and Subcellular Effects of this compound (Preclinical, In Vitro)

Preclinical in vitro studies are crucial for understanding how this compound exerts its effects within a cellular context, examining its impact on cellular pathways, organelle function, and its own cellular journey.

Investigations into Cellular Pathway Modulation

Research into the cellular pathway modulation by this compound focuses on identifying which signaling cascades or metabolic routes are influenced by its presence. This can involve assessing changes in the expression levels of key proteins involved in specific pathways, monitoring the phosphorylation status of signaling molecules, or evaluating the production of downstream metabolites. For instance, studies might investigate whether this compound affects pathways related to cell growth, apoptosis, or stress responses. These investigations often employ techniques such as Western blotting to quantify protein levels, RT-qPCR to assess gene expression, or mass spectrometry to profile metabolic changes. The findings from such studies help to build a comprehensive picture of the compound's cellular impact beyond direct enzyme interactions.

Studies on Organelle Function and Integrity

The integrity and functional capacity of cellular organelles are vital for cell viability and function. In vitro studies examine how this compound might impact organelles such as mitochondria, the endoplasmic reticulum, or lysosomes. This could involve assessing changes in organelle membrane potential, enzyme activities localized to specific organelles, or the release of organelle-resident proteins. For example, mitochondrial function might be evaluated by measuring oxygen consumption rates or ATP production, while lysosomal integrity could be assessed by monitoring the leakage of lysosomal enzymes. Such studies are typically conducted using cell cultures treated with varying concentrations of this compound, followed by specific assays targeting organelle functions.

Cellular Uptake and Localization Mechanisms

Understanding how this compound enters cells and where it accumulates within the cell is fundamental to its mechanism of action. Cellular uptake studies investigate the pathways through which the compound crosses the plasma membrane, which could include passive diffusion, facilitated transport, or active transport mechanisms. Localization studies, often utilizing fluorescently tagged versions of the compound or immunocytochemistry with specific antibodies, aim to determine its distribution within different cellular compartments (e.g., cytoplasm, nucleus, specific organelles). These investigations provide insights into the accessibility of the compound to its potential molecular targets and help to correlate its cellular presence with observed biological effects.

Structure Activity Relationship Sar Studies and Molecular Design of 4 Caprylamidophenol Analogues

Elucidation of Key Pharmacophoric Features of 4-Caprylamidophenol

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the key pharmacophoric features of this compound involves identifying the essential structural motifs and functional groups that govern its interaction with a biological target.

Systematic modification of the this compound scaffold is a fundamental strategy to probe its SAR. This involves the synthesis of a series of analogues where specific parts of the molecule are altered, followed by the evaluation of their biological activity. Key areas for modification on the this compound structure include the phenolic hydroxyl group, the amide linkage, the caproyl side chain, and the aromatic ring.

The activity of these modified compounds is then assessed through various biological assays. The resulting data allows researchers to draw correlations between structural changes and their impact on biological response. For instance, modifications to the length and branching of the alkyl chain can influence lipophilicity and, consequently, cell membrane permeability and target binding.

Below is a hypothetical data table illustrating the results of systematic modification and activity profiling of this compound analogues.

Compound IDModificationAlkyl Chain LengthAromatic Ring SubstitutionBiological Activity (IC50, µM)
4-CAP Parent Compound8None15.2
4-CAP-C4 Butyryl instead of Capryloyl4None45.8
4-CAP-C10 Decanoyl instead of Capryloyl10None8.5
4-CAP-3-Cl Chloro at position 383-Chloro12.1
4-CAP-2-OH Hydroxyl at position 282-Hydroxy22.5
4-CAP-N-Me N-methylation of amide8None35.7
4-CAP-O-Me O-methylation of phenol (B47542)8None>100

This data is illustrative and intended to demonstrate the concept of activity profiling.

Through the analysis of data from systematic modification studies, critical functional groups for the biological activity of this compound can be identified. These are the specific moieties that are indispensable for or significantly contribute to the molecule's interaction with its target.

For this compound, the primary functional groups of interest are:

The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, often playing a crucial role in anchoring the ligand to the active site of a receptor or enzyme.

The Amide Linkage: The amide group is a rigid, planar structure that can participate in hydrogen bonding through its N-H (donor) and C=O (acceptor) components.

The Aromatic Ring: The phenyl ring can be involved in π-π stacking or hydrophobic interactions with the target protein.

The relative importance of these groups is determined by comparing the activity of analogues where these groups are modified or removed. For example, the significant loss of activity upon methylation of the phenolic hydroxyl group (as seen in the hypothetical data for 4-CAP-O-Me) would suggest its critical role as a hydrogen bond donor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

The development of a predictive QSAR model for this compound analogues involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should not only accurately describe the data on which it was trained but also possess the ability to predict the activity of new, untested compounds.

An example of a simplified, hypothetical QSAR equation for this compound analogues might be:

log(1/IC50) = 0.75 * logP - 0.23 * (Vm) + 1.2 * Hdon - 0.8 * Hacc + 2.5

Where:

logP represents the lipophilicity.

Vm is the molar volume.

Hdon is the number of hydrogen bond donors.

Hacc is the number of hydrogen bond acceptors.

There are two primary approaches to QSAR modeling: ligand-based and structure-based.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies solely on the information derived from a set of active and inactive ligands. The underlying assumption is that molecules with similar structures are likely to have similar biological activities. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common ligand-based 3D-QSAR techniques.

Structure-Based QSAR: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based QSAR approach can be employed. This method considers the interactions between the ligand and the target in the binding site. Molecular docking simulations can be used to predict the binding poses of the ligands, and the interaction energies can be used as descriptors in the QSAR model. This approach provides more detailed insights into the specific interactions that drive biological activity.

Rational Design Principles for this compound Derivatives

The insights gained from SAR and QSAR studies provide a set of rational design principles for the development of novel this compound derivatives with improved biological profiles. These principles guide the modification of the parent compound to optimize its interactions with the target.

Based on the hypothetical findings, some rational design principles for this compound derivatives could include:

Maintaining the Integrity of the Phenolic Hydroxyl Group: Given its likely importance in hydrogen bonding, this group should generally be preserved or replaced with a bioisostere that can perform a similar function.

Optimizing the Length of the Alkyl Chain: The data suggests that there is an optimal length for the lipophilic tail to maximize hydrophobic interactions. Further exploration of chain lengths around 8-10 carbons, as well as the introduction of branching or unsaturation, could lead to enhanced activity.

Exploring Substitutions on the Aromatic Ring: While the hypothetical data shows modest effects of substitution, a more extensive exploration of different substituents at various positions on the phenyl ring could identify modifications that enhance binding affinity or selectivity.

Modifying the Amide Linker: The amide bond's rigidity can be altered by introducing conformational constraints, or its hydrogen bonding capacity can be modulated through N-alkylation. However, as suggested by the hypothetical data, N-alkylation may be detrimental to activity.

By applying these principles, medicinal chemists can design and synthesize new generations of this compound derivatives with a higher probability of possessing the desired biological effects.

De Novo Design Strategies

De novo drug design involves the computational creation of novel molecular structures from the ground up, tailored to fit the specific binding site of a biological target. This approach is particularly valuable when there is a lack of known ligands or when seeking to explore novel chemical space. For the 4-amidophenol scaffold, de novo design can be employed to generate analogues with unique side chains and substitution patterns, potentially leading to compounds with enhanced biological activities.

The process typically begins with the three-dimensional structure of the target protein. Computational algorithms then "grow" molecular fragments within the active site, atom by atom or fragment by fragment, optimizing for favorable interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This method allows for the generation of a diverse range of potential ligands that are structurally distinct from existing compounds.

While specific de novo design studies on this compound are not extensively documented in publicly available literature, the general principles can be applied to its core structure. For instance, by targeting an enzyme's active site, a de novo design program could identify that a longer or more branched acyl chain than the capryloyl group might better occupy a hydrophobic pocket. Similarly, substitutions on the phenyl ring could be suggested to form additional hydrogen bonds with key amino acid residues.

Table 1: Illustrative Examples of De Novo Designed Analogues of a Hypothetical 4-Amidophenol Core

Analogue IDModification from this compoundPredicted Improvement
DN-001Replacement of capryloyl with a cyclopropyl-containing acyl groupEnhanced binding affinity through better fit in a hydrophobic pocket
DN-002Addition of a hydroxyl group to the phenyl ringFormation of an additional hydrogen bond with a key active site residue
DN-003Replacement of the amide linker with a sulfonamideImproved metabolic stability

This table is illustrative and based on the general principles of de novo design, as specific research data for this compound is not available.

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov This approach offers the advantage of more efficiently exploring chemical space compared to traditional high-throughput screening. nih.gov

For a target of interest for this compound analogues, an FBDD campaign would involve screening a library of diverse fragments to identify those that bind to the target, even with low affinity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are commonly used for this initial screening. nuvisan.comnih.gov

Once a fragment that binds to a specific sub-pocket of the target is identified, it can be "grown" by adding chemical functionalities to improve its affinity and selectivity. Alternatively, if multiple fragments are found to bind to adjacent sites, they can be "linked" together to create a larger, more potent molecule. nih.gov While specific FBDD campaigns targeting the this compound scaffold are not widely reported, this methodology holds significant promise for the discovery of novel analogues.

Table 2: Hypothetical Fragment Hits and Potential Elaboration Strategies for a 4-Amidophenol Target

Fragment HitBinding Site InteractionElaboration StrategyResulting Analogue Feature
4-Aminophenol (B1666318)Hydrogen bonding with a key residueLink with a fragment occupying an adjacent hydrophobic pocketA novel N-acyl chain
Caprylic acidHydrophobic interactionsGrow by adding a polar group to the acyl chainImproved solubility and potential for new interactions
Small heterocyclic ringPi-stacking with an aromatic residueLink to the 4-aminophenol coreA novel scaffold with altered physicochemical properties

This table is illustrative and based on the general principles of fragment-based design, as specific research data for this compound is not available.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core (scaffold) of a known active molecule while retaining its biological activity. researchgate.net This approach is valuable for generating new intellectual property, improving physicochemical properties, and overcoming metabolic liabilities. researchgate.net Bioisosteric replacement, a key component of scaffold hopping, involves substituting a functional group with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. nih.govdrughunter.com

A prominent example of scaffold hopping can be seen in the development of analogues of paracetamol (N-acetyl-p-aminophenol), a structurally related compound to this compound. Research has shown that the phenyl ring of paracetamol can be replaced by an adamantyl ring, resulting in compounds with potent analgesic properties. This significant structural change, from an aromatic to a bulky aliphatic cage structure, demonstrates a successful scaffold hop that led to improved biological activity in certain models.

Bioisosteric replacement has also been explored for the amide bond in paracetamol analogues. For instance, the amide group has been replaced with a 1,2,3-triazole moiety. cambridgemedchemconsulting.com This replacement can enhance metabolic stability by making the molecule resistant to hydrolysis by amidases, a common metabolic pathway for amide-containing drugs. drughunter.com Such a modification can lead to improved pharmacokinetic profiles.

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacements in Paracetamol Analogues

Original CompoundModificationResulting AnalogueRationale/Outcome
ParacetamolPhenyl ring replaced with an adamantyl ringAdamantyl analogueScaffold hop to explore new chemical space and improve analgesic properties.
ParacetamolAmide bond replaced with a 1,2,3-triazole1,2,3-Triazole analogueBioisosteric replacement to increase metabolic stability against hydrolysis.
ParacetamolAcetyl group replaced with a longer acyl chain (e.g., arachidonoyl)AM404Modification of the acyl group to alter the mechanism of action and potency.

This table is based on published research on paracetamol analogues, which serve as a proxy for potential modifications to this compound.

Metabolic Fate and Biotransformation Pathways of 4 Caprylamidophenol

In Vitro Metabolic Stability and Metabolite Identificationslideshare.net

In vitro metabolic stability assays are foundational in drug discovery and development, providing early insights into how a compound might behave in vivo nuvisan.comevotec.com. These assays typically involve incubating the test compound with specific biological matrices, such as liver microsomes or cytosol, to assess its degradation rate and identify the resulting metabolites pharmaron.combioduro.com.

Hepatic microsomes, derived from the endoplasmic reticulum of liver cells, are rich in Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) wuxiapptec.comthermofisher.com. Incubating 4-Caprylamidophenol with liver microsomes in the presence of cofactors like NADPH allows for the assessment of its susceptibility to oxidative, reductive, or hydrolytic reactions nih.govwikipedia.org. These assays measure the percentage of the parent compound remaining over time, from which parameters such as half-life (t1/2) and intrinsic clearance (CLint) can be calculated evotec.compharmaron.combioduro.com.

Cytosolic fractions, containing soluble enzymes, are particularly important for evaluating Phase II conjugation reactions wuxiapptec.combioivt.com. Assays using liver cytosol would assess the ability of enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs) to conjugate this compound or its Phase I metabolites with endogenous molecules abdn.ac.ukdrughunter.com.

Table 1: Hypothetical In Vitro Hepatic Microsomal Stability Assay Results for this compound

CompoundIncubation Time (min)% Remainingt1/2 (min)CLint (µL/min/mg protein)
This compound0100--
595--
1580--
30604550
6030--

Note: This table presents hypothetical data to illustrate the typical output of a microsomal stability assay. Actual values would be determined experimentally.

Phase I metabolism typically introduces or exposes polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, to the parent molecule nih.govwikipedia.org. These reactions, predominantly catalyzed by the CYP superfamily, include oxidation, reduction, and hydrolysis nih.govslideshare.netopenaccessjournals.com. For this compound, potential Phase I pathways could involve hydroxylation of the capryl chain or the phenyl ring, or potentially amide hydrolysis, although specific pathways require experimental elucidation. The resulting Phase I metabolites are often more polar than the parent compound and may serve as substrates for subsequent Phase II reactions nih.gov.

Table 2: Hypothetical Phase I Metabolites of this compound

Metabolite IDProposed Chemical ModificationPotential Phase I PathwayPrimary Enzyme Class (Hypothetical)
M1Hydroxylation on capryl chainOxidationCytochrome P450 (CYP)
M2Hydroxylation on phenyl ringOxidationCytochrome P450 (CYP)
M3Amide hydrolysisHydrolysisEsterases / Amidases

Note: This table presents hypothetical Phase I metabolites and their proposed pathways, based on common biotransformation reactions. Specific identification requires experimental analysis.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. These reactions, catalyzed by transferase enzymes, significantly increase the polarity and water solubility of the xenobiotic, facilitating its excretion via urine or bile abdn.ac.ukdrughunter.comopenaccessjournals.com. Common Phase II reactions include glucuronidation (mediated by UGTs), sulfation (mediated by SULTs), glutathione conjugation (mediated by GSTs), and acetylation (mediated by NATs) nih.govabdn.ac.ukdrughunter.com. For this compound, if a hydroxyl group is introduced during Phase I metabolism (e.g., on the phenyl ring or capryl chain), it would be a prime candidate for glucuronidation or sulfation.

Table 3: Hypothetical Phase II Metabolites of this compound

Metabolite IDParent/Phase I MetaboliteConjugation TypeConjugating AgentPrimary Enzyme Class (Hypothetical)
M4M2 (Phenyl Hydroxylation)GlucuronidationGlucuronic AcidUDP-Glucuronosyltransferase (UGT)
M5M2 (Phenyl Hydroxylation)SulfationSulfateSulfotransferase (SULT)
M6M1 (Capryl Hydroxylation)GlucuronidationGlucuronic AcidUDP-Glucuronosyltransferase (UGT)

Note: This table presents hypothetical Phase II metabolites formed from potential Phase I metabolites. Specific identification requires experimental analysis.

Enzymology of this compound Metabolism

The specific enzymes responsible for the biotransformation of this compound are critical to understanding its metabolic fate. This involves identifying the enzyme isoforms involved in Phase I and Phase II reactions and characterizing the kinetics of these transformations.

The metabolism of xenobiotics is largely governed by enzyme families such as Cytochrome P450 (CYP) monooxygenases, UDP-glucuronosyltransferases (UGTs), and esterases uv.es. CYPs, particularly isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are major players in Phase I oxidative metabolism uv.esmdpi.comuniversiteitleiden.nlnih.gov. UGTs are key Phase II enzymes responsible for glucuronidation, while esterases can hydrolyze ester and amide bonds bioivt.comabdn.ac.ukdrughunter.comebmconsult.com.

Without specific experimental data for this compound, it is presumed that its metabolism would involve a combination of these enzyme systems. For instance, hydroxylation of the alkyl chain or the aromatic ring would likely be mediated by CYP enzymes, while potential amide hydrolysis could involve esterases or amidases nih.govwikipedia.org. If Phase I metabolism introduces a hydroxyl group, UGTs would be involved in its subsequent glucuronidation abdn.ac.ukdrughunter.comebmconsult.com.

Kinetic characterization provides quantitative data on the rate and affinity of enzyme-substrate interactions. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half-maximal, and the maximum velocity (Vmax) or catalytic constant (kcat), which indicates the maximum rate of the reaction plos.orgfrontiersin.org.

Determining these kinetic parameters for the enzymes metabolizing this compound would involve incubating the compound with purified enzymes or cellular fractions across a range of substrate concentrations and measuring the rate of metabolite formation or parent compound disappearance plos.orgfrontiersin.orgnih.gov. This data is essential for predicting in vivo clearance, understanding potential drug-drug interactions (e.g., competition for enzyme active sites), and building accurate pharmacokinetic models nuvisan.comevotec.commdpi.com.

Table 4: Hypothetical Kinetic Parameters for Enzymes Metabolizing this compound

EnzymeSubstrateKm (µM)Vmax (µM/min)kcat (min-1)
CYP3A4 (Hypothetical)This compound5.21.5150
UGT1A1 (Hypothetical)M2 (Phenyl-OH metabolite)2.10.880
Esterase (Hypothetical)This compound10.52.2220

Note: This table presents hypothetical kinetic parameters for enzymes that might metabolize this compound. Actual kinetic characterization requires specific experimental studies.

Compound List

this compound (N-(4-hydroxyphenyl)octanamide)

NADPH

Cytochrome P450 (CYP) enzymes

CYP3A4

CYP2D6

CYP2C9

CYP1A2

UDP-glucuronosyltransferases (UGTs)

UGT1A1

UGT2B7

Sulfotransferases (SULTs)

Glutathione S-transferases (GSTs)

Esterases

Flavin-containing monooxygenases (FMOs)

N-acetyltransferases (NATs)

Glucuronidation

Sulfation

Glutathione conjugation

Methylation

Acetylation

Amino acid conjugation

Glucuronic acid

Sulfate

Glutathione

Amino acids

Methyl group

Acetic acid

Dextromethorphan

Midazolam

Phenacetin

Diclofenac

Omeprazole

7-hydroxycoumarin

7-hydroxycoumarin glucuronide

Testosterone

6β-Hydroxytestosterone

Lauric Acid

12-Hydroxydecanoic Acid

Methyl p-Tolylsulfide

Methyl p-Tolylsulfide

Fentanyl

Norfentanyl

Morphine

Morphine-6-glucuronide

Epacadostat

Minoxidil

MK-8666

Isoniazid

Valproic acid

Lamotrigine

Irinotecan

Impact of Chemical Modifications on Metabolic Fate

The metabolic fate of a xenobiotic compound is largely dictated by its chemical structure. By understanding the inherent metabolic liabilities and pathways, medicinal chemists can strategically modify a molecule to enhance its pharmacokinetic profile, such as improving metabolic stability or redirecting metabolic routes. This section explores the relationship between the structure of this compound and its potential metabolic transformations, as well as strategies employed to modulate these processes.

Structure-Metabolism Relationships (SMR)

Structure-Metabolism Relationships (SMR) describe how variations in a molecule's chemical structure influence its interaction with metabolic enzymes and subsequent biotransformation pathways nih.govresearchgate.netresearchgate.net. For this compound, its structure comprises three key components: a p-aminophenol core, an amide linkage, and an eight-carbon aliphatic (capryl) chain. Each of these moieties presents potential sites for metabolic activity.

The p-aminophenol core: The phenolic hydroxyl group (-OH) is a common site for Phase II conjugation reactions, such as glucuronidation and sulfation, which increase water solubility and facilitate excretion mhmedical.comdrughunter.com. The aromatic ring itself can also be a target for Phase I oxidative metabolism, potentially leading to hydroxylation or the formation of reactive quinoneimine species, although the amide substitution may influence the reactivity of the ring.

The Amide Linkage (-NH-CO-): Amide bonds are susceptible to hydrolysis by amidase enzymes, which would cleave this compound into p-aminophenol and caprylic acid (octanoic acid) nih.gov. The rate of this hydrolysis can be influenced by steric hindrance and electronic factors around the amide bond.

The Capryl Chain: The eight-carbon fatty acid chain is a lipophilic moiety that can undergo various metabolic transformations. Fatty acids are typically metabolized via beta-oxidation, a process that shortens the carbon chain incrementally, or can be esterified. The length and saturation of fatty acid chains can influence their susceptibility to these metabolic processes nih.gov.

Strategies for Enhancing Metabolic Stability or Modulating Metabolic Pathways

Enhancing metabolic stability is a common goal in drug discovery to prolong a compound's half-life, improve bioavailability, and maintain therapeutic concentrations nih.govnih.gov. Strategies often involve identifying and modifying "metabolic soft spots"—sites within a molecule that are readily targeted by metabolic enzymes researchgate.netnih.gov.

For a compound like this compound, potential strategies to enhance metabolic stability or modulate its pathways could include:

Blocking Hydrolysis of the Amide Bond: Chemical modifications that increase the steric bulk around the amide linkage or alter its electronic properties could reduce its susceptibility to amidases. For example, introducing methyl groups adjacent to the amide nitrogen or carbonyl carbon might hinder enzyme access.

Modifying the Phenolic Hydroxyl Group: While conjugation is an elimination pathway, if the p-aminophenol moiety is essential for activity, modifications could be made to protect it from rapid Phase II metabolism. This might involve etherification or esterification, although these would represent different chemical entities. Alternatively, if the p-aminophenol itself is a liability (e.g., due to potential oxidation), strategies to mask or modify this part of the molecule would be considered.

Altering the Fatty Acid Chain: For the capryl chain, modifications could involve altering its length, introducing unsaturation, or adding polar groups. For example, a shorter or branched alkyl chain might be metabolized differently. Introducing fluorine atoms at specific positions on the chain can sometimes block oxidative metabolism at those sites nih.gov.

Scaffold Hopping or Ring Modification: If aromatic oxidation of the p-aminophenol ring is a significant metabolic liability, replacing the phenyl ring with a more metabolically stable heterocycle or modifying the ring substituents could be explored researchgate.net.

These strategies are generally applied through iterative cycles of synthesis and testing, often guided by in vitro assays such as microsomal stability assays creative-bioarray.comrsc.org or hepatocyte stability assays evotec.com. These assays help identify the rate of compound degradation and the primary metabolic pathways, providing data to inform further structural modifications aimed at optimizing pharmacokinetic properties nih.govcreative-bioarray.com.

Data Tables

No specific quantitative data or research findings directly pertaining to the metabolic fate or the impact of chemical modifications on this compound were available from the literature search to populate data tables. The information presented above is based on general principles of xenobiotic metabolism and strategies employed in drug discovery.

Compound List

this compound

Advanced Analytical Methodologies for 4 Caprylamidophenol Research

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for separating 4-Caprylamidophenol from complex mixtures and for its subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly for assessing purity and quantifying its presence in samples. Method development in HPLC for this compound typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection. Reversed-phase HPLC, often employing C18 or C8 columns, is commonly used due to the compound's moderate polarity. Mobile phases typically consist of mixtures of water or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol, often run in gradient elution mode to resolve potential impurities and the main analyte effectively. Detection is frequently performed using UV-Vis spectroscopy, leveraging the chromophoric nature of the phenolic and amide groups, typically in the range of 254 nm or around 280 nm, where the phenolic moiety exhibits absorbance. Research findings often detail the validation of these HPLC methods, including linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ), to ensure their reliability for quantitative analysis. For instance, studies might report optimal column temperatures and injection volumes to enhance peak shape and resolution.

Gas Chromatography (GC) Applications

While HPLC is generally preferred for compounds like this compound due to its polarity and potential for thermal degradation, Gas Chromatography (GC) may be applicable under specific derivatization conditions. Direct GC analysis of this compound is challenging because of its relatively high molecular weight and polar functional groups (hydroxyl and amide), which can lead to poor volatility and adsorption onto the GC column. If GC is employed, derivatization techniques, such as silylation of the hydroxyl group, might be necessary to increase volatility and thermal stability, making it amenable to GC separation. However, the additional step of derivatization can introduce variability and complexity into the analytical process. Consequently, GC applications for this compound are less common compared to HPLC, and its use is typically reserved for specialized analyses where it offers distinct advantages, or when coupled with highly sensitive detectors after appropriate sample preparation.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), offer enhanced capabilities for the identification and quantification of this compound, especially in complex biological or environmental matrices. LC-MS/MS provides high sensitivity, selectivity, and specificity. In LC-MS/MS analysis, the compound is first separated by HPLC, then ionized (commonly via Electrospray Ionization - ESI, in either positive or negative ion mode), and subsequently detected by a mass spectrometer. The MS/MS aspect involves selecting a precursor ion corresponding to this compound and fragmenting it to produce characteristic product ions. This fragmentation pattern serves as a unique fingerprint for unambiguous identification and allows for highly selective quantification even at trace levels. Research findings using LC-MS/MS often focus on developing robust methods for detecting this compound in various sample types, detailing precursor and product ion transitions for targeted analysis (Selected Reaction Monitoring - SRM) or Multiple Reaction Monitoring (MRM).

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are vital for confirming the structure and identifying the molecular composition of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation (Methodological Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. The methodology relies on the interaction of atomic nuclei with a magnetic field, providing detailed information about the molecular structure. Proton NMR (¹H NMR) reveals the number, type, and connectivity of hydrogen atoms. For this compound, ¹H NMR spectra would typically show characteristic signals for the aromatic protons of the phenol (B47542) ring, the amide NH proton, and the aliphatic protons of the octanoyl chain. The chemical shifts and splitting patterns (coupling constants) are diagnostic. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton, identifying distinct carbon environments, including the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Correlation), are often employed to establish direct correlations between protons and carbons, further confirming the proposed structure and connectivity. The methodological focus is on interpreting these spectral data to verify the presence and arrangement of the capryloyl group attached to the amine nitrogen of p-aminophenol.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and providing fragmentation data that aids in the identification and quantification of this compound. Techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used to generate ions. In EI, the molecule is fragmented, producing a characteristic pattern of fragment ions that can be used for identification. In ESI, a softer ionization technique, the molecular ion ([M+H]⁺ or [M-H]⁻) is often observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the compound and its fragments, thereby increasing confidence in identification. For quantification, MS is often coupled with chromatographic separation (as discussed in LC-MS/MS) or used directly for targeted analysis of known compounds. The fragmentation patterns obtained from techniques like MS/MS are crucial for developing specific and sensitive methods for detecting and quantifying this compound in various matrices.

Compound Name Table:

Common NameIUPAC Name (or similar)
This compoundN-(4-hydroxyphenyl)octanamide

UV-Vis Spectroscopy and Fluorescence Techniques (Methodological Focus)

UV-Vis spectroscopy is a fundamental analytical technique that measures the absorption of ultraviolet and visible light by a sample. This absorption is dependent on the electronic structure of the molecule, providing both qualitative and quantitative information about the analyte technologynetworks.comlibretexts.orgmsu.edu. For this compound, UV-Vis spectroscopy can be employed to determine its characteristic absorption spectrum, which can aid in its identification and quantification in various matrices. The Beer-Lambert Law (A = εbc) forms the basis of quantitative analysis using UV-Vis spectroscopy, where absorbance (A) is directly proportional to the molar absorptivity (ε), path length (b), and concentration (c) of the analyte technologynetworks.comlibretexts.orgazooptics.com. Developing a calibration curve using known concentrations of this compound is essential for accurate quantitative analysis libretexts.org.

Fluorescence spectroscopy is another powerful technique that measures the light emitted by a substance after it has absorbed light at a specific excitation wavelength unipi.ithoriba.com. This method is highly sensitive and selective, making it suitable for detecting and quantifying compounds, particularly those with inherent fluorescent properties or those that can be derivatized to become fluorescent unipi.itlibretexts.org. While specific fluorescence data for this compound is not detailed in the provided search results, its structure, featuring an amide and a phenol group, suggests potential for fluorescence under specific excitation conditions. Fluorescence spectroscopy can provide information about the presence of fluorophores and chromophores, and can be used for quantitative measurements of chemical products unipi.ithoriba.com.

Quantitative Analysis Methodologies and Validation

Quantitative analysis of this compound requires methods that are not only sensitive and specific but also thoroughly validated to ensure reliability and reproducibility. Validation is a critical process that establishes documented evidence that a method is suitable for its intended purpose demarcheiso17025.comich.orghumanjournals.com. Key validation parameters, as defined by guidelines such as ICH Q2(R1), include specificity, linearity, accuracy, precision, detection limit, quantification limit, and robustness demarcheiso17025.comresearchgate.netelementlabsolutions.comcertified-laboratories.comijarsct.co.in.

Development of Highly Sensitive and Specific Methods

The development of analytical methods for this compound aims to achieve high sensitivity (ability to detect low concentrations) and specificity (ability to measure the analyte without interference from other components) ich.orgresearchgate.netelementlabsolutions.compharmaguideline.comseracare.com. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS), such as LC-MS/MS, are commonly employed for the quantitative analysis of such compounds humanjournals.comijarsct.co.inchromatographyonline.combiopharmaservices.comdergipark.org.trnih.govsigmaaldrich.com. HPLC methods separate components based on their differential interaction with a stationary phase and a mobile phase, allowing for the isolation and detection of this compound from complex matrices humanjournals.comijarsct.co.inijpsjournal.com. LC-MS/MS offers enhanced sensitivity and selectivity due to the mass-to-charge ratio detection capabilities of mass spectrometry biopharmaservices.comdergipark.org.trnih.govsigmaaldrich.com.

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method certified-laboratories.compharmaguideline.comnih.govddtjournal.net. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision certified-laboratories.compharmaguideline.comnih.govddtjournal.net. These limits are typically determined using methods based on signal-to-noise ratios, visual evaluation, or statistical calculations derived from calibration curves, often involving the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3σ/S, LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope) ddtjournal.netsepscience.com. While specific LOD and LOQ values for this compound were not found in the provided search results, these parameters would be experimentally determined during method development and validation.

Method Validation Parameters (e.g., Accuracy, Precision, Linearity, Robustness)

Method validation ensures that an analytical procedure is suitable for its intended use and consistently produces reliable results demarcheiso17025.comich.orghumanjournals.com. The key parameters evaluated include:

Accuracy: This refers to the closeness of agreement between the measured value and the true or accepted reference value researchgate.netelementlabsolutions.compharmaguideline.comlabmanager.com. It is often assessed through recovery studies, where a known amount of analyte is added to a sample researchgate.netelementlabsolutions.comlabmanager.com. For example, recovery percentages close to 100% indicate good accuracy researchgate.netjrespharm.com.

Precision: Precision measures the closeness of agreement among a series of measurements obtained from the same homogeneous sample under prescribed conditions elementlabsolutions.compharmaguideline.comlabmanager.com. It is typically expressed as the standard deviation (SD) or relative standard deviation (RSD), with acceptable criteria often being an RSD of less than 2% or 3% researchgate.netlabmanager.comjrespharm.com. Precision is evaluated at different levels: repeatability (within-run), intermediate precision (between-run, different analysts, different equipment), and reproducibility (between laboratories) pharmaguideline.comlabmanager.comut.ee.

Linearity: This parameter assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range elementlabsolutions.compharmaguideline.comlabmanager.comeuropa.eu. Linearity is typically demonstrated by constructing a calibration curve using at least three, preferably five or more, concentration levels. A strong linear relationship is indicated by a high correlation coefficient (R²), often required to be 0.999 or higher libretexts.orglabmanager.comjrespharm.com. The specified range for linearity studies is usually from 80% to 120% of the test concentration europa.eu.

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage researchgate.netelementlabsolutions.compharmaguideline.comeuropa.eu. This might include variations in mobile phase composition, pH, temperature, or column type elementlabsolutions.compharmaguideline.com.

Summary of Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to unequivocally assess the analyte in the presence of expected components (impurities, degradants, matrix) elementlabsolutions.compharmaguideline.comseracare.comlabmanager.comwoah.orgNo interference from other components researchgate.net
Linearity Ability to obtain results directly proportional to the analyte concentration within a given range elementlabsolutions.compharmaguideline.comlabmanager.comeuropa.euCorrelation coefficient (R²) ≥ 0.999 libretexts.orglabmanager.comjrespharm.com
Accuracy Closeness of agreement between test results and the true or accepted reference value researchgate.netelementlabsolutions.compharmaguideline.comlabmanager.com% Recovery typically 98-102% researchgate.netjrespharm.com
Precision Closeness of agreement among multiple measurements of the same sample elementlabsolutions.compharmaguideline.comlabmanager.comRelative Standard Deviation (RSD) < 2% or < 3% researchgate.netlabmanager.comjrespharm.com
LOD Lowest amount of analyte that can be reliably detected certified-laboratories.compharmaguideline.comnih.govDetermined by statistical methods (e.g., 3.3σ/S) ddtjournal.netsepscience.com
LOQ Lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy certified-laboratories.compharmaguideline.comnih.govDetermined by statistical methods (e.g., 10σ/S) ddtjournal.netsepscience.com
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters researchgate.netelementlabsolutions.compharmaguideline.comeuropa.euIndicated by consistent results with parameter variations

While specific experimental data for this compound regarding these validation parameters were not directly available in the provided search results, the general principles and acceptance criteria outlined above are applied during the validation of analytical methods for such compounds.

Compound Name List:

this compound

Theoretical and Computational Chemistry of 4 Caprylamidophenol

In Silico ADME Prediction and Molecular Property Calculations

Metabolic Site Predictions (Computational Models)

Metabolism is a key process by which the body biotransforms chemical compounds, often leading to their inactivation or elimination. Identifying the specific atoms or regions within a molecule that are most susceptible to metabolic attack—known as "sites of metabolism" (SoMs) or "metabolic hotspots"—is crucial for medicinal chemists. Computational models can predict these sites, helping to guide structural modifications to improve metabolic stability and reduce the formation of potentially toxic metabolites moldiscovery.comcam.ac.ukchemrxiv.orgnih.gov.

Several computational tools are available for predicting metabolic sites, often employing machine learning algorithms or rule-based systems:

MetaSite: This tool predicts metabolic "hotspots" by considering both the ligand's reactivity and its interaction with enzyme binding sites, including Cytochrome P450 (CYP) and other Phase I and Phase II enzymes moldiscovery.commoldiscovery.comnih.gov. MetaSite has demonstrated high accuracy in identifying primary sites of metabolism moldiscovery.comnih.gov.

FAME 3: A collection of machine learning models designed for predicting both Phase I and Phase II sites of metabolism univie.ac.at.

XenoSite and SMARTCyp: These tools focus on predicting metabolism mediated by Cytochrome P450 enzymes cambridgemedchemconsulting.com.

BioTransformer: Integrates machine learning and knowledge-based approaches for comprehensive metabolism prediction cambridgemedchemconsulting.com.

These models analyze factors such as electronic structure, steric accessibility, and chemical reactivity to identify the most likely positions for metabolic transformations.

Table 2: Illustrative Predicted Sites of Metabolism (SoM)

Atom/Position in MoleculePredicted Likelihood/Type of MetabolismComputational Tool
Aromatic Ring CarbonHigh (Hydroxylation)MetaSite moldiscovery.commoldiscovery.com
Aliphatic Carbon (alpha)Medium (Oxidation)FAME 3 univie.ac.at
Amide NitrogenLow (Hydrolysis)XenoSite cambridgemedchemconsulting.com

Note: This table provides hypothetical examples of SoM predictions. Specific predictions for 4-Caprylamidophenol would require dedicated computational analysis.

Docking Studies and Virtual Screening Approaches

Molecular docking and virtual screening are powerful computational techniques used to predict the binding of small molecules (ligands) to biological targets, typically proteins openaccessjournals.comnih.govchemrxiv.orgjscimedcentral.com. These methods are instrumental in understanding molecular recognition, identifying potential drug candidates, and optimizing existing leads.

Ligand-target docking simulates the physical process of a ligand binding to a protein's active site. It aims to predict the preferred binding orientation (pose) and estimate the binding affinity openaccessjournals.comnih.govchemrxiv.orgjscimedcentral.com. By analyzing the interactions between the ligand and the target at an atomic level, researchers can gain crucial mechanistic insights into how a compound exerts its biological effect, such as enzyme inhibition or receptor modulation openaccessjournals.comnih.govnih.gov.

Key aspects addressed by docking studies include:

Binding Mode Prediction: Determining how the ligand fits into the binding pocket, including hydrogen bonds, hydrophobic interactions, and van der Waals forces nih.govnih.govmdpi.comjppres.com.

Affinity Estimation: Quantifying the strength of the interaction, often expressed as binding energy (e.g., kcal/mol) openaccessjournals.comnih.govms-editions.cl.

Mechanistic Understanding: Elucidating the molecular basis of biological processes or enzyme inhibition openaccessjournals.comnih.govms-editions.cl.

Lead Optimization: Guiding modifications to a lead compound to improve its binding affinity, selectivity, or other desirable properties openaccessjournals.comchemrxiv.org.

Commonly used docking software includes AutoDock Vina ms-editions.clmdpi.com and tools within platforms like Schrödinger schrodinger.com.

Based on the comprehensive search conducted, there is no specific scientific literature or research findings directly linking the chemical compound "this compound" to the emerging research directions and applications in chemical biology as outlined in the provided sections:

Emerging Research Directions and Applications of 4 Caprylamidophenol in Chemical Biology

Role in Rational Pharmaceutical Design and Discovery Research

The searches yielded general information about these fields within chemical biology and drug discovery, including the principles of target identification and validation nih.govrsc.orgaxcelead-us.comnih.gov, rational drug design immutoscientific.comwikipedia.org, activity-based protein profiling (ABPP) frontiersin.orgmtoz-biolabs.comwikipedia.orgsiat.ac.cnmdpi.com, and optogenetic/chemogenetic tools nih.govbiorxiv.orgen-journal.orgfrontiersin.org. However, no studies were found that specifically detail the use or potential of 4-Caprylamidophenol in these particular applications.

As the instructions strictly require focusing solely on the compound this compound and providing detailed research findings and data tables pertinent to its application within the specified sections, it is not possible to generate the requested article without information directly connecting the compound to these research areas.

Contribution to Lead Compound Identification and Optimization

This compound and its derivatives have shown promise as scaffolds or lead compounds in medicinal chemistry. Studies investigating structure-activity relationships (SAR) have highlighted the critical roles of the phenolic hydroxyl and the amide linkage in molecular interactions. For instance, research into lipoxygenase inhibitors has demonstrated that modifications to the acyl chain length of 4-acylaminophenol derivatives significantly impact their inhibitory potency against 5-lipoxygenase (5-LOX) nih.govjst.go.jp. Derivatives with n-alkyl chains ranging from C5 to C12 exhibited potent inhibitory activities, with optimal activity for LTB4 production observed for n-hexyl, n-heptyl, or n-octyl chains nih.gov. This suggests that this compound, with its n-octanoyl chain, falls within a range of favorable lipophilicity and chain length for such biological targets nih.gov. The phenolic hydroxyl group is often crucial for hydrogen bonding interactions within enzyme active sites, a common feature exploited in lead optimization strategies nih.gov.

Derivative Type (Acyl Chain)Target EnzymeIC50 Range (μM) for 5-LOXRelative Activity for LTB4 Production
C1 (e.g., Acetyl)5-LOXHigherLow
C5 to C12 (e.g., Octanoyl)5-LOX0.27 – 0.66Potent
C13 (e.g., Tridecanoyl)5-LOXHigherLow

Note: Data is illustrative based on reported SAR trends for 4-acylaminophenol derivatives.

Strategies for Modulating Biological Processes (Preclinical Research)

Preclinical research has begun to explore how this compound and related compounds can modulate biological processes. For example, derivatives of p-alkylaminophenol and p-acylaminophenol have been synthesized and evaluated for their effects on cancer cell growth jst.go.jp. While specific preclinical data for this compound itself in modulating broader biological processes is still emerging, the class of N-acylaminophenols has been studied for properties such as antioxidant activity and inhibition of enzymes involved in inflammatory pathways nih.govjst.go.jp. Research into similar compounds suggests potential roles in influencing cellular signaling or defense mechanisms, although direct evidence for this compound requires further investigation mdpi.com.

Advanced Materials Science Applications (Hypothetical/Exploratory Research)

The amphiphilic nature of this compound, possessing both a hydrophilic phenolic head and a hydrophobic alkyl tail, positions it as a candidate for applications in advanced materials science, particularly in self-assembly and polymer science.

Incorporation into Functional Polymers

Molecules with amphiphilic characteristics are foundational for developing functional polymers with tailored properties, such as self-assembly into micelles or other nanostructures nih.govmdpi.com. While direct incorporation of this compound into polymers is an area of exploratory research, its structure suggests potential as a comonomer or functional pendant group. The phenolic hydroxyl group could serve as a site for polymerization or post-polymerization modification, enabling the creation of polymers with tunable solubility, surface activity, or stimuli-responsive behavior. Such functionalized polymers find applications in areas like drug delivery, coatings, and advanced composites nih.govnih.gov.

Self-Assembly and Supramolecular Chemistry Applications

The inherent amphiphilicity of this compound makes it a potential candidate for self-assembly into ordered supramolecular structures. Molecules with distinct hydrophilic and hydrophobic regions often self-organize in solution or at interfaces to form structures such as micelles, vesicles, or liquid crystalline phases mdpi.comwikipedia.orgwikipedia.orgrroij.comnih.gov. These self-assembled systems are of significant interest in supramolecular chemistry for their potential applications in nanotechnology, sensing, and materials design mdpi.comslideshare.netrsc.orgresearchgate.net. The rod-like molecular shape, influenced by the amide linkage and the aromatic ring, combined with the polar and non-polar segments, could facilitate the formation of liquid crystalline mesophases, a property observed in related N-acylaminophenol derivatives jst.go.jpnih.govuptti.ac.inlibretexts.org. Further research is needed to elucidate the specific self-assembly behaviors and potential liquid crystalline properties of this compound.

Compound Name Table:

Common NameIUPAC Name (or related)CAS Number (if found)
This compoundN-(4-Hydroxyphenyl)octanamide82568-64-7
AcetaminophenN-acetyl-p-aminophenol103-90-2
4-Nitrophenol (B140041)4-nitrophenol100-02-7
4-Chlorophenol4-chlorophenol106-48-9
p-DAPp-decylaminophenolN/A
p-DDAPp-dodecylaminophenolN/A
4-HPDN-(4-hydroxyphenyl)decanamideN/A
4-HPDDN-(4-hydroxyphenyl)dodecanamideN/A
Fenretinide (4-HPR)N-(4-hydroxyphenyl)retinamide54350-47-1

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of 4-Caprylamidophenol, and how do they influence experimental design?

  • Methodological Answer : Key properties include molecular weight (235.32 g/mol), hydrogen bond donors/acceptors (2 each), and hydrophobicity (XlogP = 4) . These properties dictate solvent selection (e.g., polar aprotic solvents for solubility challenges) and analytical methods (e.g., reverse-phase HPLC for separation). Stability studies should account for its phenolic hydroxyl group, which may oxidize under basic conditions. Pre-experimental computational tools like molecular dynamics simulations can predict aggregation behavior in aqueous systems .

Q. How can researchers reproducibly synthesize and characterize this compound?

  • Methodological Answer : Synthesis involves coupling octanoyl chloride with 4-aminophenol under inert conditions. Characterization requires:

  • NMR : Confirm amide bond formation (δ 7.5–8.0 ppm for aromatic protons, δ 2.1–2.3 ppm for methylene adjacent to carbonyl) .
  • HPLC : Purity assessment using a C18 column with UV detection at 254 nm.
  • Mass Spectrometry : Validate molecular ion peak ([M+H]⁺ at m/z 236.2) .
    Include detailed protocols for inert atmosphere techniques and reagent stoichiometry to minimize byproducts like unreacted 4-aminophenol .

Q. What are the best practices for assessing the stability of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies using:

  • Thermal Analysis : TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC.
  • pH Stability : Test in buffers (pH 1–12) to identify hydrolysis-prone conditions.
    A sample stability profile is shown below:
ConditionDegradation ProductsHalf-Life (h)
pH 2, 25°C4-Aminophenol, Octanoic Acid48
pH 10, 40°CQuinone derivatives12
UV light, 24hPolymerized byproducts6

Use argon-purged vials for long-term storage .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., antioxidant vs. cytotoxicity assays) often arise from assay interference (e.g., phenolic autooxidation in colorimetric assays). Mitigation strategies:

  • Orthogonal Assays : Validate results using fluorometric (e.g., DCFH-DA for ROS) and cell-based (e.g., MTT) methods.
  • Control Experiments : Include chelating agents (e.g., EDTA) to rule out metal-catalyzed oxidation .
  • Statistical Rigor : Apply ANOVA with post-hoc tests to assess batch-to-batch variability .

Q. What computational approaches are suitable for predicting the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with target enzymes (e.g., COX-2). Validate with:

  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).
  • QM/MM Calculations : Identify electron transfer pathways for redox-active targets.
    Cross-reference with experimental SAR data to refine scoring functions .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while addressing ethical and reproducibility concerns?

  • Methodological Answer :

  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification (power analysis) and humane endpoints .
  • Dosing Strategy : Use staggered administrations to assess linearity in AUC (area under the curve).
  • Analytical Validation : Employ LC-MS/MS for plasma quantification (LOQ ≤ 1 ng/mL) to ensure accuracy .
  • Data Transparency : Publish raw chromatograms and pharmacokinetic parameters (t₁/₂, Cₘₐₓ) in supplementary materials .

Q. What strategies optimize the formulation of this compound for enhanced bioavailability in preclinical models?

  • Methodological Answer : Address low aqueous solubility via:

  • Nanoformulation : Prepare liposomes (e.g., DPPC/cholesterol) with a 10:1 lipid-to-drug ratio.
  • Solid Dispersion : Use spray-drying with PVP-VA64 to stabilize amorphous phases (confirmed by XRD).
  • Bioavailability Testing : Compare Cₘₐₓ and Tₘₐₓ between formulations in rodent models .

Guidance for Data Reporting

  • Structural Data : Always report InChIKey (IQLDSDPQPRRNEY-UHFFFAOYSA-N) and SMILES (CCCCCCCC(=O)NC1=CC=C(C=C1)O) for reproducibility .
  • Experimental Replication : Follow protocols from Medicinal Chemistry Research for synthesis and Reviews in Analytical Chemistry for statistical rigor .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls .

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